Structural Uniqueness: Cyclohex-1-en-1-ylethyl Side Chain vs. Aromatic N²-Substituents
The target compound is the only member of the 4-morpholinopteridin-2-amine sub-family cataloged in the ChemBridge screening collection (≥1.4 million compounds) bearing the cyclohex-1-en-1-ylethyl N²-substituent . In contrast, the most prevalent close analogs carry aromatic N²-substituents: e.g., 4-(morpholin-4-yl)-N-(3,4,5-trimethoxyphenyl)pteridin-2-amine (CAS 1144493-70-8) , N-(2,4-dimethoxyphenyl)-4-(morpholin-4-yl)pteridin-2-amine, and N-(3,4-dichlorophenyl)-4-(morpholin-4-yl)pteridin-2-amine. The cyclohexenylethyl group introduces one sp²-hybridized double bond within a six-membered ring, providing a partially unsaturated, non-aromatic hydrophobic surface that is absent in all known aryl-substituted comparators.
| Evidence Dimension | N²-substituent chemical class |
|---|---|
| Target Compound Data | 2-(cyclohex-1-en-1-yl)ethyl (sp³-rich cycloalkenylalkyl; one endocyclic double bond; enamine-like character) |
| Comparator Or Baseline | Aryl-substituted analogs: 3,4,5-trimethoxyphenyl, 2,4-dimethoxyphenyl, 3,4-dichlorophenyl (planar aromatic rings) |
| Quantified Difference | Qualitative: aliphatic cycloalkene vs. planar aromatic; fraction sp³ (Fsp³) ~0.40 for target vs. ~0.20–0.30 for aryl analogs (estimated from atom counts) |
| Conditions | Structural comparison based on ChemBridge catalog and public databases |
Why This Matters
The cyclohexenylethyl side chain offers a distinct 3D pharmacophore that can probe binding pockets or protein-protein interfaces inaccessible to planar aromatic substituents, enabling novel IP generation and target selectivity profiling.
